Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a compound with a unique bicyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s structure includes an ethyl ester, an amino group, and a trifluoroacetic acid moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through various transformations to explore new chemical spaces .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques. These methods often include the use of specialized reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of new molecules with potential bioactivity.
Biology: It is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.
Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Another bicyclic compound with potential bioactivity.
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid, 4-amino-, methyl ester, 2,2,2-trifluoroacetate: A similar compound with a different ester group.
Uniqueness
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate stands out due to its specific combination of functional groups, which provide unique reactivity and potential applications. Its trifluoroacetic acid moiety, in particular, contributes to its distinct chemical properties and interactions.
Properties
IUPAC Name |
ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;3-2(4,5)1(6)7/h2-5,9H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOMYANNXIRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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